3-Chloro-6-(chloromethyl)pyridazine hydrochloride
Overview
Description
3-Chloro-6-(chloromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2·HCl. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Mode of Action
It is known that pyridazine derivatives can interact with various biological targets, leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-(chloromethyl)pyridazine hydrochloride . These factors can include temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(chloromethyl)pyridazine hydrochloride typically involves the chlorination of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with thionyl chloride (SOCl2) to introduce the chloro group at the 3-position. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(chloromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce various aryl or heteroaryl pyridazines .
Scientific Research Applications
3-Chloro-6-(chloromethyl)pyridazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar in structure but lacks the chloromethyl group.
3-Chloro-6-phenylpyridazine: Contains a phenyl group instead of a chloromethyl group.
6-Chloro-N-(propan-2-yl)pyridazin-3-amine: Contains an amine group instead of a chloromethyl group.
Uniqueness
3-Chloro-6-(chloromethyl)pyridazine hydrochloride is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
3-chloro-6-(chloromethyl)pyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIYQMAWLDVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420865-79-7 | |
Record name | 3-chloro-6-(chloromethyl)pyridazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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